N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Overview
Description
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTC-209 is a selective inhibitor of BMI-1, which is a member of the polycomb group (PcG) of proteins that play a crucial role in the regulation of gene expression.
Mechanism of Action
BMI-1 plays a crucial role in the self-renewal and proliferation of cancer stem cells. PTC-209 binds to the BMI-1 protein, inhibiting its activity and leading to the suppression of cancer stem cell self-renewal and proliferation. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, suggesting that it has a high degree of selectivity for cancer cells. In addition, PTC-209 has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTC-209 is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of PTC-209 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for PTC-209.
Future Directions
There are several future directions for the study of PTC-209. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of PTC-209 in combination with other cancer therapies to determine its potential as a synergistic treatment. Finally, further studies are needed to determine the long-term safety and efficacy of PTC-209 in humans.
Scientific Research Applications
PTC-209 has been extensively studied for its potential use in cancer therapy. The selective inhibition of BMI-1 by PTC-209 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. PTC-209 has been found to be effective against a wide range of cancer types, including breast cancer, leukemia, and prostate cancer.
properties
IUPAC Name |
4-phenyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c30-25(23-10-8-22(9-11-23)21-4-2-1-3-5-21)29-26(31)28-24-12-6-19(7-13-24)18-20-14-16-27-17-15-20/h1-17H,18H2,(H2,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHTFPOHVKSJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.